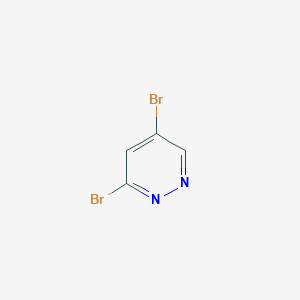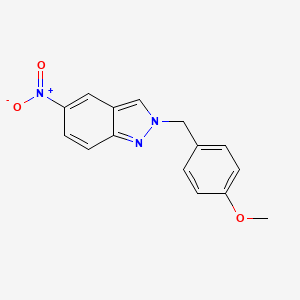![molecular formula C12H24N2O B1419132 甲基-[2-吡咯烷-1-基-1-(四氢-吡喃-4-基)-乙基]-胺 CAS No. 885951-13-3](/img/structure/B1419132.png)
甲基-[2-吡咯烷-1-基-1-(四氢-吡喃-4-基)-乙基]-胺
描述
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPTP or MPTP hydrochloride and is used as a precursor for the synthesis of other chemical compounds.
科学研究应用
Neuroprotective Agent Development
This compound has been explored for its potential as a neuroprotective agent. It’s structurally related to molecules that have shown promise in protecting nerve cells against damage from neurodegenerative diseases such as Alzheimer’s . The ability to cross the blood-brain barrier makes it a candidate for further research in this area.
Cognitive Disorders Treatment
Derivatives of this compound have been investigated for their role in treating cognitive disorders. They have been found to elevate central cGMP levels in the brain, which is associated with improved cognitive function . This application is particularly relevant for conditions like dementia and Alzheimer’s disease.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial activity, including antibacterial and antifungal properties . Research into this application could lead to the development of new treatments for infectious diseases resistant to current medications.
Chemotherapeutic Agent Synthesis
The chemical structure of this compound suggests potential use in the synthesis of chemotherapeutic agents. Its ability to form stable heterocyclic compounds could be leveraged to create new drugs for treating various cancers .
Phosphodiesterase Inhibition
Related compounds have been used as selective inhibitors of phosphodiesterase (PDE), which is an enzyme target for various disorders. PDE inhibition can lead to therapeutic effects in diseases such as erectile dysfunction, pulmonary hypertension, and more .
Androgen Receptor Inhibition
In the context of prostate cancer, derivatives of this compound could be used to synthesize androgen receptor inhibitors. This application is crucial for developing treatments that target hormone-sensitive cancers .
Synthetic Route Development
The compound’s structure is conducive to various synthetic routes, making it a valuable synthon in medicinal chemistry. It can be used to develop new synthetic methodologies for complex pharmaceuticals .
Pharmacological Tool
It serves as a pharmacological tool for testing clinical hypotheses in disease states associated with impairment of cGMP signaling or cognition. Its well-tolerated nature in humans makes it suitable for clinical trials to explore these effects further .
属性
IUPAC Name |
N-methyl-1-(oxan-4-yl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13-12(10-14-6-2-3-7-14)11-4-8-15-9-5-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWKUNCHNLIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660707 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine | |
CAS RN |
885951-13-3 | |
| Record name | N-Methyl-1-(oxan-4-yl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



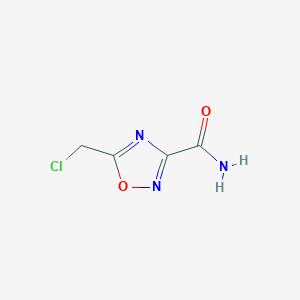
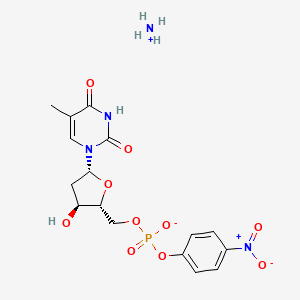
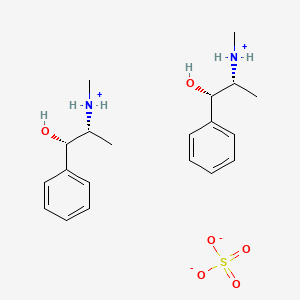



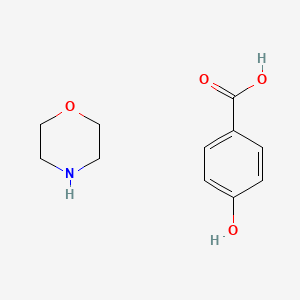

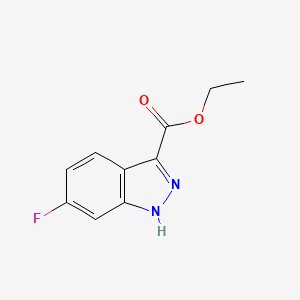

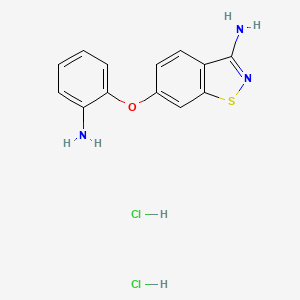
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)
